2-(Thiophen-2-yl)-1-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone
Description
2-(Thiophen-2-yl)-1-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone is a heterocyclic compound featuring a thiophene moiety, a piperidine ring, and a trifluoromethyl-substituted 1,3,4-oxadiazole group. The thiophene contributes aromaticity and electron-rich properties, while the oxadiazole enhances metabolic stability and bioactivity. The trifluoromethyl group increases lipophilicity and resistance to oxidative degradation, making this compound a candidate for pharmaceutical applications, particularly in antimicrobial or enzyme-targeted therapies .
Properties
IUPAC Name |
2-thiophen-2-yl-1-[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O2S/c15-14(16,17)13-19-18-12(22-13)9-3-5-20(6-4-9)11(21)8-10-2-1-7-23-10/h1-2,7,9H,3-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLCQRIMZPQLCMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C(F)(F)F)C(=O)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Thiophen-2-yl)-1-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by reacting a hydrazide with a trifluoromethyl-substituted carboxylic acid derivative under dehydrating conditions.
Piperidine Ring Formation: The piperidine ring can be synthesized via a cyclization reaction involving appropriate amine precursors.
Coupling Reactions: The thiophene ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.
Final Assembly: The final step involves the coupling of the oxadiazole and piperidine intermediates with the thiophene derivative under suitable conditions, often involving base catalysis and heating.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including:
- Use of continuous flow reactors to improve reaction efficiency and yield.
- Implementation of green chemistry principles to minimize waste and use of hazardous reagents.
- Automation of reaction steps to ensure consistency and scalability.
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions, altering its electronic properties.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although this is less common due to its electron-withdrawing nature.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Potassium carbonate, sodium hydroxide.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced oxadiazole derivatives.
Substitution Products: Compounds with modified trifluoromethyl groups.
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its unique electronic properties due to the trifluoromethyl and oxadiazole groups.
Biology and Medicine:
- Potential applications in drug discovery, particularly as a scaffold for designing new pharmaceuticals.
- Investigated for its activity against various biological targets, including enzymes and receptors.
Industry:
- May be used in the development of advanced materials with specific electronic or photonic properties.
- Potential applications in agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Thiophen-2-yl)-1-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and metabolic stability, while the oxadiazole ring can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Key Observations :
- Trifluoromethyl vs. Chlorine/Sulfonyl : The CF3 group in the target compound offers superior metabolic stability compared to chlorine or sulfonyl groups, which may degrade more readily in vivo .
- Piperidine vs.
- Thiophene vs. Furan/Pyridine : Thiophene’s sulfur atom enhances π-π interactions with aromatic residues in enzymes, whereas furan’s oxygen or pyridine’s nitrogen may alter binding specificity .
Antimicrobial Activity
- The target compound’s oxadiazole core is associated with antimicrobial activity. Analogous compounds, such as 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone, exhibit MIC values of 30.2–43.2 μg/cm³ against bacterial strains, suggesting the oxadiazole-thiophene combination in the target may have similar or enhanced efficacy .
Metabolic Stability
Solubility and Lipophilicity
- Compounds with sulfonyl groups (e.g., ) show higher solubility in polar solvents due to hydrogen bonding, whereas the target compound’s CF3 and thiophene may favor lipid membrane penetration .
Biological Activity
The compound 2-(Thiophen-2-yl)-1-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone is a complex organic molecule that incorporates a thiophene ring, a piperidine moiety, and a trifluoromethyl-substituted oxadiazole. This structure positions it within a class of compounds known for diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for the compound is with a molecular weight of approximately 301.27 g/mol. The presence of the trifluoromethyl group and the oxadiazole ring is significant in enhancing biological activity.
| Property | Value |
|---|---|
| Chemical Formula | |
| Molecular Weight | 301.27 g/mol |
| IUPAC Name | 2-(Thiophen-2-yl)-1-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone |
| Appearance | Solid |
Biological Activity Overview
Research indicates that derivatives of oxadiazoles exhibit a wide range of biological activities. The incorporation of the thiophene and piperidine structures into this compound suggests potential applications in various therapeutic areas.
Antimicrobial Activity
Studies have demonstrated that compounds containing the 1,3,4-oxadiazole ring show significant antimicrobial properties. For instance, derivatives have been tested against various pathogens:
- Antibacterial Activity : Compounds similar to 2-(Thiophen-2-yl)-1-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone have shown efficacy against Staphylococcus aureus and Escherichia coli .
| Pathogen | Activity |
|---|---|
| Staphylococcus aureus | Inhibitory |
| Escherichia coli | Inhibitory |
Anticancer Potential
The oxadiazole derivatives have been investigated for their anticancer properties. In vitro studies have shown that such compounds can induce apoptosis in cancer cell lines:
- Cell Lines Tested :
- Human cervical carcinoma (HeLa)
- Colon adenocarcinoma (Caco-2)
In one study, a derivative exhibited an IC50 value of approximately 92.4 µM against multiple cancer cell lines .
The mechanisms by which these compounds exert their biological effects often involve interaction with key enzymes and receptors:
-
Inhibition of Enzymes : Compounds containing oxadiazole rings are known to inhibit various enzymes including:
- Histone Deacetylases (HDAC)
- Carbonic Anhydrases (CA)
- Protein Kinases
- Receptor Interaction : Some derivatives have shown affinity for specific receptors which could lead to modulation of signaling pathways associated with cancer progression and inflammation .
Case Study 1: Anticancer Activity
A recent study investigated the effects of a series of oxadiazole derivatives on human cancer cell lines. The results indicated that modifications in substituents significantly affected cytotoxicity levels. A compound structurally similar to our target compound showed promising results with an IC50 value indicating potent activity against HeLa cells .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of oxadiazole derivatives against Mycobacterium bovis. The results highlighted strong inhibitory effects on both active and dormant states of the bacteria, suggesting potential use in tuberculosis treatment .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives containing the 1,3,4-oxadiazole moiety exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown efficacy against various bacterial strains, including Mycobacterium tuberculosis and Escherichia coli. The incorporation of the trifluoromethyl group enhances the lipophilicity and bioavailability of these compounds, making them effective in combating resistant strains .
Anticancer Properties
Compounds featuring the oxadiazole ring have been investigated for their anticancer potential. Studies demonstrate that certain derivatives can inhibit tumor cell proliferation by targeting specific pathways involved in cancer progression. The mechanism often involves the induction of apoptosis and disruption of cellular signaling pathways .
Anti-inflammatory Effects
Some studies have highlighted the anti-inflammatory properties of oxadiazole derivatives. These compounds can inhibit pro-inflammatory cytokines and enzymes, providing a therapeutic avenue for conditions such as arthritis and other inflammatory diseases .
Structure-Activity Relationship (SAR)
The structure of this compound allows for modifications that can enhance its biological activity. Variations in substituents on the piperidine ring or the thiophene group can lead to different pharmacological profiles, making SAR studies crucial for optimizing therapeutic efficacy .
Organic Electronics
Due to its unique electronic properties, 2-(Thiophen-2-yl)-1-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone is being explored for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The thiophene and oxadiazole components contribute to its semiconducting properties, making it a candidate for advanced electronic materials .
Case Studies
Q & A
Q. Q1: What are the recommended synthetic routes for preparing 2-(thiophen-2-yl)-1-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis typically involves multi-step reactions:
Piperidine functionalization : Introduce the 1,3,4-oxadiazole moiety via cyclization of thiosemicarbazides with trifluoroacetic anhydride under reflux (e.g., POCl₃ as a catalyst at 90°C for 3 hours) .
Ketone coupling : React the functionalized piperidine with 2-thiophenecarbonyl chloride using a base (e.g., triethylamine) in anhydrous dichloromethane.
Optimization : Use microwave-assisted synthesis to reduce reaction time and improve yields (e.g., 70–80% yield achieved in 30 minutes at 100°C) .
Q. Key Parameters for Optimization
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 90–100°C | Avoids decomposition of oxadiazole intermediates |
| Catalyst | POCl₃ or TFAA | Accelerates cyclization |
| Solvent | Anhydrous DCM | Prevents hydrolysis of acid chlorides |
Q. Q2: Which spectroscopic techniques are most effective for confirming the structure of this compound, particularly the oxadiazole and thiophene moieties?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks for thiophene protons (δ 6.8–7.5 ppm) and the piperidine-oxadiazole system (e.g., trifluoromethyl group at δ 120–125 ppm in ¹³C NMR) .
- FTIR : Identify C=O stretch (~1680 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of CF₃ group at m/z 96) .
Advanced Research Questions
Q. Q3: How can computational modeling (e.g., DFT, molecular docking) predict the biological activity of this compound, and what parameters should be prioritized?
Methodological Answer:
Q. Example Docking Results
| Target Protein | Binding Affinity (kcal/mol) | Key Interactions |
|---|---|---|
| EGFR Kinase | -9.2 | Hydrogen bonds with oxadiazole-N, hydrophobic contact with CF₃ |
| COX-2 | -7.8 | π-Stacking with thiophene |
Q. Q4: How can contradictory results in biological assays (e.g., inconsistent IC₅₀ values) be systematically resolved for this compound?
Methodological Answer:
Validate Assay Conditions :
- Test solubility in DMSO/PBS (ensure ≤0.1% DMSO to avoid cytotoxicity) .
- Replicate experiments across multiple cell lines (e.g., HeLa vs. HEK293) to rule out cell-specific effects.
Metabolite Analysis : Use LC-MS to check for degradation products under assay conditions (e.g., hydrolysis of oxadiazole in acidic media) .
Orthogonal Assays : Confirm activity via SPR (surface plasmon resonance) for direct binding validation .
Q. Q5: What strategies are recommended for improving the metabolic stability of this compound without compromising its bioactivity?
Methodological Answer:
Q. Stability Data
| Modification | Half-life (Human Liver Microsomes) | Bioactivity (IC₅₀) |
|---|---|---|
| Parent Compound | 12 min | 50 nM |
| Fluorinated Analog | 45 min | 55 nM |
| Pyridine Bioisostere | 90 min | 60 nM |
Q. Q6: How can crystallographic data resolve ambiguities in the spatial arrangement of the trifluoromethyl-oxadiazole group?
Methodological Answer:
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation in ethanol/water (8:2). Monoclinic space group P2₁/c with unit cell parameters (a = 6.0686 Å, b = 18.6887 Å) confirms the oxadiazole’s planar geometry and CF₃ orientation .
- Electron Density Maps : Analyze residual density (>0.3 e⁻/ų) to rule out disorder in the piperidine ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
